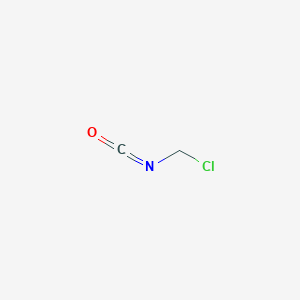
Chloromethylisocyanate
Übersicht
Beschreibung
Chloromethylisocyanate is a chemical compound with the formula CH₂ClNCO . It belongs to the class of isocyanates , which are essential in the synthesis of various polymers, including polyurethanes. Isocyanates are widely used in industry for creating materials such as foams, coatings, and adhesives.
Synthesis Analysis
Chloromethylisocyanate can be synthesized through the reaction of chloromethyl chloride with potassium cyanate . The reaction proceeds as follows:
[ \text{CH}_2\text{Cl} + \text{KNCO} \rightarrow \text{CH}_2\text{ClNCO} + \text{KCl} ]
Molecular Structure Analysis
Chloromethylisocyanate has a linear structure, with the chlorine atom attached to the methyl group and the isocyanate functional group.
Chemical Reactions Analysis
Chloromethylisocyanate can react with water, alcohols, and amines. For instance, it can undergo hydrolysis to form carbamate or imidic acid. The specific reaction pathways depend on the substituents present on the isocyanate group.
Physical And Chemical Properties Analysis
- Physical State : Chloromethylisocyanate is a colorless liquid.
- Odor : It has a pungent odor.
- Solubility : It is soluble in organic solvents.
- Reactivity : It reacts readily with nucleophiles due to the electrophilic nature of the isocyanate group.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis
- 2-Chloroethylisocyanate Studies : Martínez Córdoba et al. (2011) conducted a comprehensive study on 2-Chloroethylisocyanate, a compound related to Chloromethylisocyanate. They used various spectroscopic techniques like NMR, Raman, and FTIR to analyze its properties. The study revealed the existence of different conformers and explored the thermal decomposition of the compound. This research demonstrates the application of Chloromethylisocyanate-related compounds in detailed molecular spectroscopy and physical chemistry studies (Martínez Córdoba et al., 2011).
Photosynthesis Research
- Chlorophyll Fluorescence in Plant Physiology : Maxwell & Johnson (2000) and Murchie & Lawson (2013) highlighted the use of chlorophyll fluorescence as a tool in plant physiology and ecophysiology. This technique, which may involve compounds like Chloromethylisocyanate in sample preparation or analysis, is pivotal for studying photosynthesis and plant responses to environmental changes (Maxwell & Johnson, 2000); (Murchie & Lawson, 2013).
Chemical Synthesis
- Synthesis of Organic Compounds : Silvernail et al. (2001) utilized chlorosulfonylisocyanate, a compound similar to Chloromethylisocyanate, for synthesizing organic compounds like β-cyano-α,γ-diketones. This research shows the role of Chloromethylisocyanate-related chemicals in organic synthesis, particularly in producing complex organic structures (Silvernail et al., 2001).
Proteomics
- Chloroplast Proteome Analysis : Studies by Zybailov et al. (2008) and Kleffmann et al. (2004) on the chloroplast proteome underscore the application of Chloromethylisocyanate in proteomics, particularly in understanding the protein composition of chloroplasts and their functions in plant cells. These studies may involve the use of Chloromethylisocyanate derivatives in sample preparation or analysis (Zybailov et al., 2008); (Kleffmann et al., 2004).
Environmental Toxicology
- Trihalomethanes Research : Pereira et al. (1982) conducted research on chloroform, a trihalomethane related to Chloromethylisocyanate, examining its role as a carcinogen. This research reflects the broader context of Chloromethylisocyanate and related compounds in environmental toxicology and public health (Pereira et al., 1982).
Safety And Hazards
Chloromethylisocyanate is highly toxic and corrosive. It can cause skin and respiratory irritation. Proper protective measures should be taken when handling this compound.
Zukünftige Richtungen
Research on chloromethylisocyanate should focus on developing more efficient and environmentally friendly synthetic routes. Additionally, exploring its applications in novel materials and biomedical fields could lead to exciting advancements.
Please note that this analysis is based on available information, and further research may be needed to address specific aspects comprehensively.
Eigenschaften
IUPAC Name |
chloro(isocyanato)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClNO/c3-1-4-2-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQTZYDZYSXGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503647 | |
| Record name | Chloro(isocyanato)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl isocyanate | |
CAS RN |
7093-91-6 | |
| Record name | Methane, chloroisocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7093-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(isocyanato)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



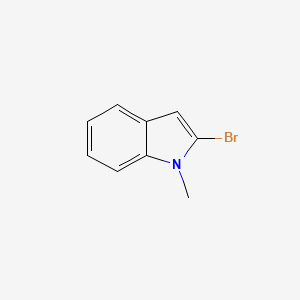

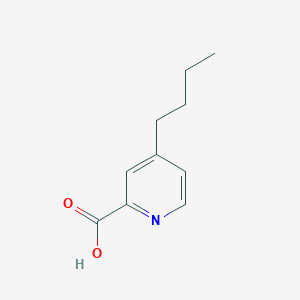
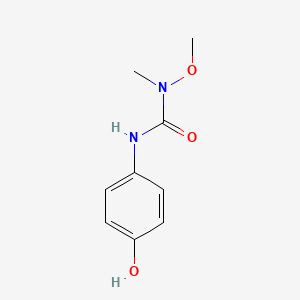

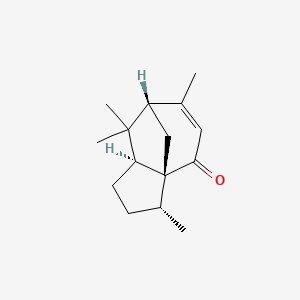
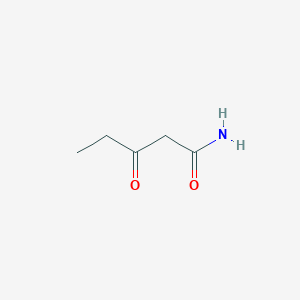
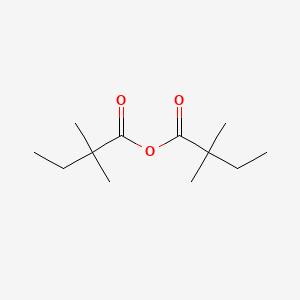
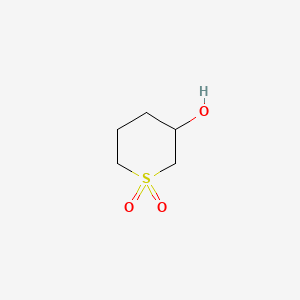
![(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1625854.png)
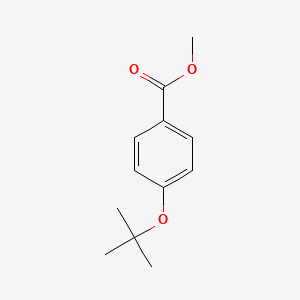

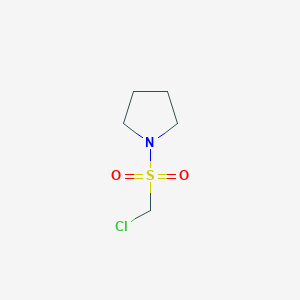
![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)